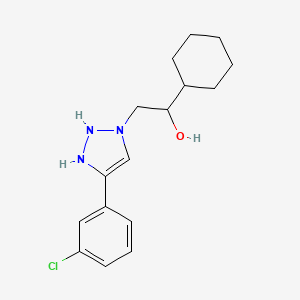
2-(4-(3-Chlorophenyl)-2,3-dihydro-1H-1,2,3-triazol-1-yl)-1-cyclohexylethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(3-Chlorophenyl)-2,3-dihydro-1H-1,2,3-triazol-1-yl)-1-cyclohexylethan-1-ol is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-Chlorophenyl)-2,3-dihydro-1H-1,2,3-triazol-1-yl)-1-cyclohexylethan-1-ol typically involves a multi-step process. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-chlorophenylhydrazine with cyclohexanone can yield the desired triazole derivative through a series of intermediate steps involving condensation and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(3-Chlorophenyl)-2,3-dihydro-1H-1,2,3-triazol-1-yl)-1-cyclohexylethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(4-(3-Chlorophenyl)-2,3-dihydro-1H-1,2,3-triazol-1-yl)-1-cyclohexylethan-1-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Pharmacology: It is investigated for its interactions with various biological targets, including enzymes and receptors.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(4-(3-Chlorophenyl)-2,3-dihydro-1H-1,2,3-triazol-1-yl)-1-cyclohexylethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The compound may also interact with cellular pathways, modulating signal transduction and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other triazole derivatives such as:
- 1,2,4-Triazole
- 1,2,3-Triazole
- Thiophene-linked triazoles
Uniqueness
What sets 2-(4-(3-Chlorophenyl)-2,3-dihydro-1H-1,2,3-triazol-1-yl)-1-cyclohexylethan-1-ol apart is its specific substitution pattern and the presence of the cyclohexyl group. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C16H22ClN3O |
|---|---|
Peso molecular |
307.82 g/mol |
Nombre IUPAC |
2-[5-(3-chlorophenyl)-1,2-dihydrotriazol-3-yl]-1-cyclohexylethanol |
InChI |
InChI=1S/C16H22ClN3O/c17-14-8-4-7-13(9-14)15-10-20(19-18-15)11-16(21)12-5-2-1-3-6-12/h4,7-10,12,16,18-19,21H,1-3,5-6,11H2 |
Clave InChI |
AKBJZJPHOVQILB-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C(CN2C=C(NN2)C3=CC(=CC=C3)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl N-[(1S)-1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]carbamate](/img/structure/B14025143.png)
![2-Chloro-3-isopropyl-imidazo[2,1-F][1,2,4]triazin-4-one](/img/structure/B14025149.png)
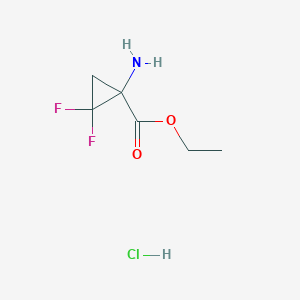
![(R)-6-Azaspiro[2.5]octan-4-ol](/img/structure/B14025155.png)
![(NZ)-N-[(3-bromo-5-methylphenyl)methylidene]hydroxylamine](/img/structure/B14025159.png)
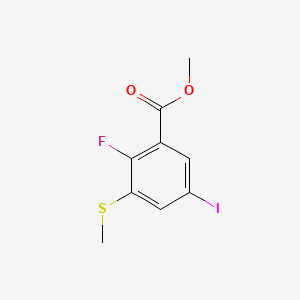
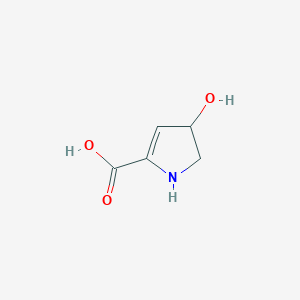
![3-Bromo-2-[(hydroxyimino)methyl]phenol](/img/structure/B14025182.png)
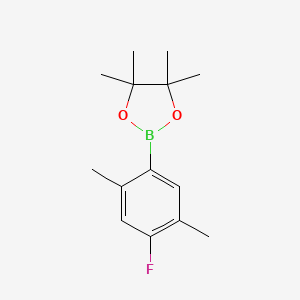


![Benzyl N-[[rel-(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-YL]methyl]carbamate](/img/structure/B14025206.png)
![2-amino-5H-pyrrolo[3,2-d]pyrimidin-4-ol; trifluoroacetic acid](/img/structure/B14025207.png)

